

Technical Guide: Certificate of Analysis for 2-Methylcitric acid-d3

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Compound of Interest

Compound Name: 2-Methylcitric acid-d3

Cat. No.: B586853

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Introduction

This document provides a comprehensive technical overview of the analytical data and methodologies pertaining to the certified reference material, **2-Methylcitric acid-d3**. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, metabolic research, and as internal standards in mass spectrometry-based assays.[1][2] **2-Methylcitric acid-d3**, a deuterium-labeled isotopologue of 2-Methylcitric acid, is a critical tool for accurately tracing and quantifying its unlabeled counterpart in biological systems.[1][3] The accumulation of 2-Methylcitric acid is associated with certain metabolic disorders, such as propionic acidemia and methylmalonic acidurias, making its accurate measurement essential for clinical research and diagnostics.[3][4]

This guide details the physical and chemical properties, quantitative analysis, and the experimental protocols used to certify this reference material.

Compound Information

Identifier	Value
Analyte Name	2-Methylcitric Acid-d3 (Mixture of diastereomers) [5][6]
CAS Number	146764-58-1[2][5][6][7]
Unlabeled CAS Number	6061-96-7[2][5][6]
Molecular Formula	C ₇ D ₃ H ₇ O ₇ [5][6]
Molecular Weight	209.17 g/mol [2][7][8]
Exact Mass	209.061 Da[5][6]
Synonyms	4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid[5][6][8]

Physical and Chemical Properties

Property	Value
Appearance	Crystalline solid[4]
Purity	>95% (HPLC)[5][9]
Isotopic Enrichment	98% (by Mass Spectrometry)[2]
Storage Temperature	-20°C[4][5]
Solubility	DMF: 25 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[4]

Experimental Protocols

The certification of this reference material involves a multi-step process to ensure its identity, purity, and isotopic enrichment. The following are representative protocols for the key analytical techniques employed.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the chemical purity of **2-Methylcitric acid-d3** by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 210 nm.
- Procedure:
 - A stock solution of **2-Methylcitric acid-d3** is prepared in a suitable solvent (e.g., water or methanol).
 - The HPLC system is equilibrated with the initial mobile phase conditions.
 - A known volume of the sample solution is injected onto the column.
 - The gradient is run to separate the components of the sample.
 - The chromatogram is recorded, and the area of the main peak corresponding to **2-Methylcitric acid-d3** is compared to the total area of all peaks to calculate the purity.

3.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment

- Objective: To confirm the molecular weight of **2-Methylcitric acid-d3** and determine its isotopic enrichment.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
- Procedure:

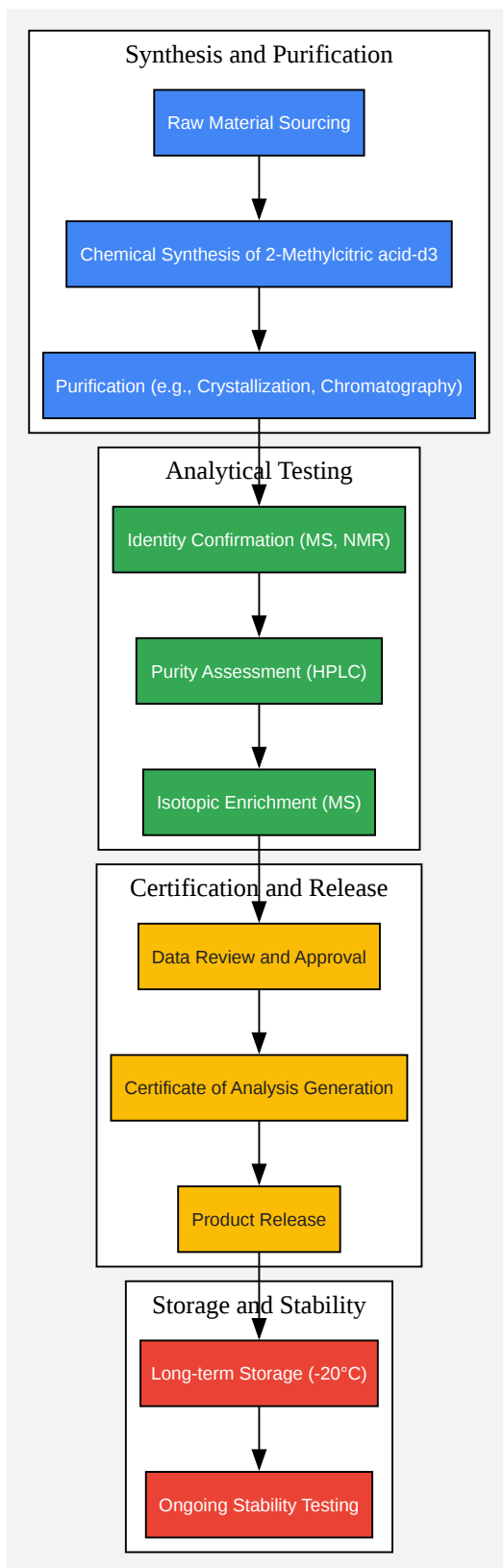
- A dilute solution of the sample is infused into the mass spectrometer.
- The instrument is operated in negative ion mode to detect the deprotonated molecule $[M-H]^-$.
- The mass spectrum is acquired over a relevant m/z range.
- The measured mass of the most abundant isotopologue is compared to the theoretical exact mass of $C_7D_3H_7O_7$ to confirm the identity.
- The relative intensities of the isotopic peaks are used to calculate the deuterium enrichment.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure of **2-Methylcitric acid-d3** and the position of the deuterium labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble (e.g., D_2O or $DMSO-d_6$).
- Procedure:
 - A solution of the sample is prepared in the chosen deuterated solvent.
 - 1H and ^{13}C NMR spectra are acquired.
 - The chemical shifts, splitting patterns, and integrals of the signals in the 1H NMR spectrum are analyzed to confirm the proton environment. The absence of a signal corresponding to the methyl group protons confirms the location of the deuterium labels.
 - The chemical shifts in the ^{13}C NMR spectrum are analyzed to confirm the carbon skeleton of the molecule.

Quality Control and Certification Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a reference material like **2-Methylcitric acid-d3**.



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Caption: Quality control workflow for **2-Methylcitric acid-d3**.

Application and Usage

2-Methylcitric acid-d3 is primarily used as an internal standard for the quantification of endogenous 2-Methylcitric acid in biological samples by LC-MS/MS.[10] Its use improves the accuracy and precision of the measurement by correcting for variations in sample preparation and instrument response.[1] It is a valuable tool in newborn screening for inborn errors of metabolism and in research focused on metabolic pathways involving propionyl-CoA.[4][10]

Disclaimer: This document is a technical guide based on publicly available information for **2-Methylcitric acid-d3**. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.[7]

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